molecular formula C13H21NO B15275345 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol

Katalognummer: B15275345
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: WLLOLCNXYDAOCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a phenylethanol group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under appropriate conditions. One common method involves the use of a catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of 2-phenylethanol is replaced by the amino group of 3-methylbutan-2-amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of its phenylethanol and 3-methylbutan-2-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

2-(3-methylbutan-2-ylamino)-2-phenylethanol

InChI

InChI=1S/C13H21NO/c1-10(2)11(3)14-13(9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3

InChI-Schlüssel

WLLOLCNXYDAOCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)NC(CO)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.